1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Overview
Description
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol. This compound is part of the isoquinoline family, which consists of heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines, differing primarily in the position of the nitrogen atom within the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of 1,2-diaminobenzene with chloroform in the presence of a strong base. The reaction conditions typically require heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions that involve the use of catalysts to improve yield and efficiency. The production process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions typically result in the formation of isoquinoline derivatives.
Substitution: Substitution reactions can produce various cyano-substituted isoquinolines.
Scientific Research Applications
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is similar to other isoquinoline derivatives, such as isoquinoline itself, quinoline, and 1-oxoisoquinoline. its unique structural features, such as the presence of the cyano group at the 5-position, distinguish it from these compounds. These differences can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
Isoquinoline
Quinoline
1-oxoisoquinoline
1,2,3,4-tetrahydroisoquinoline
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKHTDJZHDLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC(=O)C2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654947 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90947-07-2 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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